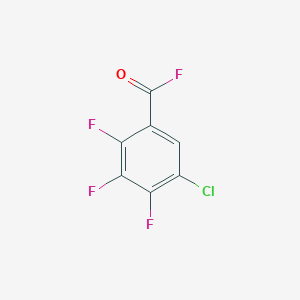

5-Chloro-2,3,4-trifluorobenzoyl fluoride

描述

5-Chloro-2,3,4-trifluorobenzoyl fluoride is a fluorinated aromatic acyl fluoride characterized by a benzoyl backbone substituted with chlorine at position 5 and fluorine atoms at positions 2, 3, and 4. Fluorinated benzoyl derivatives are valued for their electron-withdrawing effects, which enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic acyl substitution reactions. These compounds are typically sensitive to hydrolysis and require controlled handling .

属性

CAS 编号 |

101513-69-3 |

|---|---|

分子式 |

C7HClF4O |

分子量 |

212.53 g/mol |

IUPAC 名称 |

5-chloro-2,3,4-trifluorobenzoyl fluoride |

InChI |

InChI=1S/C7HClF4O/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1H |

InChI 键 |

HDPODBQAFOAFJY-UHFFFAOYSA-N |

SMILES |

C1=C(C(=C(C(=C1Cl)F)F)F)C(=O)F |

规范 SMILES |

C1=C(C(=C(C(=C1Cl)F)F)F)C(=O)F |

同义词 |

Benzoyl fluoride, 5-chloro-2,3,4-trifluoro- (9CI) |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Differences

The table below compares key structural analogs based on substituents, molecular formulas, and applications:

Reactivity and Stability

- Electrophilicity: The target compound’s fluorine atoms increase electron withdrawal, enhancing carbonyl reactivity compared to non-fluorinated analogs. However, replacing chlorine with methoxy (as in 5-Methoxy-2,3,4-trifluorobenzoyl chloride) reduces electrophilicity, favoring stability over reactivity .

- Hydrolysis Sensitivity : Acyl fluorides generally hydrolyze slower than chlorides, but the presence of electron-withdrawing groups (e.g., -Cl, -F) accelerates this process. For instance, 2,3,4-Trichloro-5-fluorobenzoyl chloride’s trichloro substitution may increase susceptibility to moisture .

- Thermal Stability : Fluorinated pyrimidines like 5-Chloro-2,4,6-trifluoropyrimidine (bp 114.5°C) demonstrate high thermal stability due to aromatic fluorination, a trait likely shared by the target compound .

Industrial and Pharmaceutical Relevance

- Pharmaceutical Intermediates: 5-Methoxy-2,3,4-trifluorobenzoyl chloride is critical in synthesizing moxifloxacin, a fluoroquinolone antibiotic. The target compound’s chloro substitution could similarly serve in antiviral or anticancer drug precursors .

- Agrochemicals : Fluorinated benzoyl derivatives are employed in pesticide synthesis due to their resistance to metabolic degradation. The trichloro analog’s stability under harsh conditions makes it suitable for field applications .

- Dyes and Polymers : Compounds like 5-Chloro-2-[(3-fluorobenzyl)oxy]benzoyl chloride are used in reactive dyes (e.g., Drimarene K) and specialty polymers, leveraging their functionalizable substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。